molecular formula C18H19N5O3 B2927583 (2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide CAS No. 1164527-02-9

(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B2927583
CAS No.: 1164527-02-9
M. Wt: 353.382
InChI Key: CERQGBCTFLADNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a synthetic small molecule investigated for its potential as a protein kinase inhibitor. Its core structure is based on a 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold, a chemotype known to interact with the ATP-binding site of various kinases. The molecule is strategically designed with a morpholine group to enhance solubility and potentially influence selectivity, and an (E)-2-cyanoacrylamide moiety that can act as a Michael acceptor, allowing it to form a covalent bond with a cysteine residue in the target kinase's active site. This mechanism classifies it as a potential covalent inhibitor, which can lead to prolonged suppression of kinase activity and is a key strategy in targeting challenging therapeutic domains. Research applications for this compound are primarily in early-stage chemical biology and oncology, where it serves as a tool molecule for probing kinase signaling pathways, understanding the role of specific kinases in disease progression, and validating new targets for drug discovery. Its structure-activity relationship (SAR) is of significant interest for the development of novel therapeutic agents against cancers and other proliferative diseases driven by dysregulated kinase signaling.

Properties

IUPAC Name

(E)-2-cyano-N-ethyl-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-2-20-17(24)13(12-19)11-14-16(22-7-9-26-10-8-22)21-15-5-3-4-6-23(15)18(14)25/h3-6,11H,2,7-10H2,1H3,(H,20,24)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQGBCTFLADNT-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)N3CCOCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)N3CCOCC3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477734-66-0
Record name 2-CYANO-N-ET-3-(2-(4-MORPHOLINYL)4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)ACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure includes a cyano group, an ethyl substituent, and a pyrido-pyrimidine moiety, which are significant for its biological activity. This article presents a detailed overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrido-Pyrimidine Core : This step may involve cyclization reactions using appropriate precursors.
  • Introduction of the Morpholine Group : Nucleophilic substitution reactions are commonly used to introduce the morpholine moiety.
  • Addition of the Cyano Group : Cyanation reactions utilizing reagents like sodium cyanide are employed to incorporate the cyano functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an enzyme inhibitor due to structural similarities with known inhibitors in medicinal chemistry.

Anticancer Activity

Recent research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that it has an IC50 value in the micromolar range against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The following table summarizes its anticancer activity:

Cell LineIC50 (μM)
MDA-MB-2315.0
HepG210.0

These results indicate that this compound may serve as a promising candidate for further development as an anticancer agent.

Case Studies

  • Microtubule Destabilization : In a study evaluating microtubule assembly activity, compounds structurally related to (2E)-2-cyano-N-ethyl... were shown to inhibit microtubule polymerization significantly at concentrations around 20 μM, suggesting potential use as microtubule-destabilizing agents in cancer therapy .
  • Apoptosis Induction : Another study reported that treatment with similar compounds induced apoptosis in MDA-MB-231 cells, evidenced by increased caspase activity and morphological changes at concentrations as low as 1 μM .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrido[1,2-a]pyrimidin-4-one Core

Morpholin-4-yl vs. Phenoxy/Substituted Phenoxy Groups
  • Target Compound : The morpholin-4-yl group at position 2 provides a six-membered ring with oxygen and nitrogen atoms, improving solubility and hydrogen-bonding capacity .
  • Analogues: (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide (): Replaces morpholine with a 4-fluorophenoxy group, reducing polarity but enhancing lipophilicity. Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate (): Substitutes morpholine with 4-methoxyphenoxy and replaces the ethylamide with an ester, altering metabolic stability .
Methyl Substituents on the Pyrido Ring
  • 9-Methyl Derivatives : Several analogues (e.g., ) include a methyl group at position 9, which may sterically hinder interactions with biological targets compared to the unmethylated target compound .

Variations in the Acrylamide Side Chain

N-Substituents (Ethyl vs. Bulky Groups)
  • Target Compound : The N-ethyl group balances lipophilicity and steric bulk.
  • (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (): An ethoxyphenyl substituent introduces aromaticity and nitro groups, altering electronic properties .
Cyanovinyl vs. Heterocyclic Replacements
  • Benzothiazolyl Analogues: Compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile () replace the cyano group with a benzothiazole ring, shifting binding affinity and fluorescence properties .

Pharmacological and Physicochemical Properties

Property Target Compound Key Analogues (Evidence) Impact of Variation
Molecular Weight ~405 g/mol (estimated) 405–450 g/mol Larger substituents increase MW
LogP ~2.8 (predicted) 3.1–4.5 Bulky groups increase lipophilicity
Hydrogen Bond Acceptors 7 7–9 Phenoxy/morpholine enhance H-bonding
Biological Activity Potential kinase/RGS4 inhibition RGS4 inhibitors (IC₅₀ ~1–10 µM) Morpholine may improve selectivity

Q & A

Q. What synthetic methodologies are suitable for preparing (2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving condensation reactions. For example:

React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-ethylglycinate in methanol using triethylamine as a base to form an intermediate aldehyde .

Treat the intermediate with sodium methoxide to cyclize and acidify to isolate the final product.
Key variables to optimize include solvent choice (methanol or ethanol), reaction temperature (50–60°C), and catalyst/base ratios (e.g., triethylamine at 2:1 molar excess) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify the cyano (C≡N) stretch near 2200 cm⁻¹ and the carbonyl (C=O) peaks at 1650–1750 cm⁻¹ .
  • NMR : Use ¹H NMR to verify the morpholine ring protons (δ 3.5–4.0 ppm for N-CH₂ groups) and the ethyl group (triplet at δ 1.1–1.3 ppm for CH₃ and quartet for CH₂) .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrido[1,2-a]pyrimidine core .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the α,β-unsaturated enamide moiety?

  • Methodological Answer :
  • Use SHELXL for refinement, leveraging its robust handling of small-molecule crystallography.
  • Key steps:

Collect high-resolution data (≤ 1.0 Å) to resolve electron density for the (2E)-configuration.

Apply restraints for the enamide torsion angles (C=C-N-C=O) to avoid overfitting .

  • Challenges include obtaining diffraction-quality crystals due to the compound’s flexible side chains; consider co-crystallization with stabilizing agents .

Q. How should researchers address discrepancies between computational predictions and experimental LogD/pKa values?

  • Methodological Answer :
  • Troubleshooting Steps :

Validate computational models (e.g., DFT or QSAR) using experimental LogD (pH 5.5 and 7.4) and pKa data .

Replicate measurements using potentiometric titration for pKa and shake-flask/HPLC methods for LogD .

  • If discrepancies persist, assess solvent effects (e.g., methanol vs. buffer systems) or tautomeric equilibria involving the 4-oxo-pyrido[1,2-a]pyrimidine ring .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound’s morpholine and cyano substituents?

  • Methodological Answer :
  • Computational : Perform molecular docking to evaluate interactions between the morpholine group and target proteins (e.g., kinases or phosphatases) .
  • Experimental : Synthesize analogs with modified substituents (e.g., replacing morpholine with piperazine) and test inhibitory activity in enzyme assays .
  • Prioritize modifications that retain the (2E)-enamide geometry, as isomerization may reduce bioactivity .

Q. How can researchers evaluate the compound’s stability under physiological conditions for in vitro assays?

  • Methodological Answer :
  • Stability Protocol :

Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

  • Key Factors :
  • Hydrolytic susceptibility of the cyano group and enamide bond.
  • Use LC-MS to identify degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.